molecular formula C18H30O3 B138676 9-Oxo-10,12-octadecadienoic acid CAS No. 54232-58-5

9-Oxo-10,12-octadecadienoic acid

Cat. No.: B138676
CAS No.: 54232-58-5
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-SIGMCMEVSA-N
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Description

9-oxo-10E,12E-ODE is an oxooctadecadienoic acid that consists of 10E,12E-octadecadienoic acid with the oxo substituent located at position 9. It has a role as a metabolite. It is an oxooctadecadienoic acid and an enone.
9-Oxo-10,12-octadecadienoic acid is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.

Mechanism of Action

Target of Action

The primary target of 9-Oxo-10,12-Octadecadienoic Acid (9-oxo ODA) is Peroxisome proliferator-activated receptor-alpha (PPARα) . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .

Mode of Action

9-oxo ODA acts as a natural agonist for PPARα . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 9-oxo ODA binds to PPARα and activates it . This activation leads to an increase in the expression of genes regulated by PPARα .

Biochemical Pathways

The activation of PPARα by 9-oxo ODA leads to alterations in lipid metabolism . Specifically, it increases the expression of genes regulated by PPARα in primary mouse hepatocytes, which are cells that play a key role in metabolic functions, including lipid metabolism .

Result of Action

The activation of PPARα by 9-oxo ODA has been shown to induce apoptosis in human ovarian cancer (HRA) cells . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells . The treatment of HRA cells with 9-oxo ODA resulted in intracellular DNA fragmentation, surface-exposure of phosphatidylserine in the outer cell membrane, increased caspase-3/7 activities, dissipation of mitochondrial membrane potential, release of cytochrome c from mitochondria to cytosol, down-regulation of Bcl-2, and up-regulation of Bax levels . These changes indicate that 9-oxo ODA induces apoptosis via the mitochondrial regulation pathway .

Action Environment

The action of 9-oxo ODA can be influenced by various environmental factors. For instance, its source, the eggplant (Solanum melongena), is a popular vegetable in Asia . The traditional use of eggplant, particularly its calyx, in folk remedies for common warts prompted the investigation of its cytotoxic activity against a human ovarian cancer cell line . .

Properties

IUPAC Name

(10E,12E)-9-oxooctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZSWWYKKLTDHU-SIGMCMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347858
Record name 9-Oxo-10(E),12(E)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54665-32-6, 54232-58-5
Record name 9-Oxo-10,12-octadecadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Oxo-10(E),12(E)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 9-oxo-10,12-octadecadienoic acid?

A1: this compound (9-oxo-ODA) acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. [] PPARα is a transcription factor involved in regulating lipid metabolism, and its activation by 9-oxo-ODA leads to downstream effects such as decreased plasma and hepatic triglyceride levels. []

Q2: In what natural sources can this compound be found?

A2: this compound has been identified in various natural sources. It is present in fresh tomato fruits. [] Additionally, it is found in the fruiting bodies of the basidiomycete Gomphus floccosus. [] Researchers have also isolated it from the leaves of Glechoma hederacea L. and other plants belonging to the Labiatae family. []

Q3: How does the structure of this compound relate to its activity as a PPARα agonist?

A3: While the exact structural features responsible for the PPARα agonist activity of this compound haven't been fully elucidated in the provided research, it's interesting to note that its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), exhibits even stronger PPARα activation in vitro. [] This suggests that the position of the oxo group within the octadecadienoic acid structure plays a role in its interaction with PPARα. Further research, including structure-activity relationship (SAR) studies, would be needed to confirm this and identify other crucial structural elements.

Q4: Are there any antifungal properties associated with this compound?

A4: Yes, this compound, along with two related oxylipins - (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid and (9E,11Z)-13-oxo-9,11-octadecadienoic acid - displayed antifungal activity against a range of plant pathogens. [] These included Colletotrichum species, Botrytis cinerea, Fusarium oxysporum, and Phomopsis species. Notably, Phomopsis species exhibited the highest sensitivity to these compounds. []

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A5: Several analytical methods have been used to characterize this compound. Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify the compound in complex mixtures. [] High-performance liquid chromatography (HPLC) is another valuable technique, especially when coupled with chiral phases or mass spectrometry, to separate and identify different isomers and derivatives. [] Ultraviolet (UV) and infrared (IR) spectroscopy contribute to elucidating the chemical structure by providing information about functional groups present in the molecule. []

Q6: Beyond PPARα agonism and antifungal activity, are there any other potential applications of this compound being explored?

A6: While the provided research primarily focuses on PPARα agonism and antifungal properties, the presence of this compound in plants like Glechoma hederacea L., known for their traditional medicinal uses, hints at potential broader applications. [] Further research is needed to explore these possibilities.

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